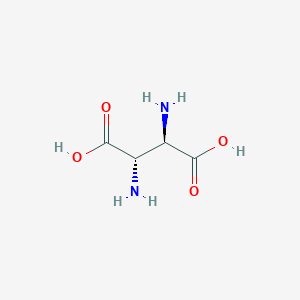

(2R,3S)-2,3-Diaminosuccinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3S)-2,3-diaminobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,5-6H2,(H,7,8)(H,9,10)/t1-,2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNYNCTUBKSHHL-XIXRPRMCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]([C@@H](C(=O)O)N)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701307806 | |

| Record name | meso-2,3-Diaminosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23220-52-2 | |

| Record name | meso-2,3-Diaminosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23220-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | erythro-3-Aminoaspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023220522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-2,3-Diaminosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701307806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Erythro-3-aminoaspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of (2R,3S)-2,3-Diaminosuccinic Acid

Introduction

(2R,3S)-2,3-Diaminosuccinic acid, also known as meso-2,3-diaminosuccinic acid, is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various biologically active molecules and pharmaceuticals. Its stereochemically defined structure, featuring two amino groups and two carboxylic acid functionalities, makes it a valuable synthon for constructing complex molecular architectures, including peptide mimics, enzyme inhibitors, and chiral ligands for asymmetric catalysis. The precise spatial arrangement of its functional groups allows for the introduction of specific conformational constraints in target molecules, which can significantly influence their biological activity and selectivity. This guide provides an in-depth exploration of the core chemical synthesis routes for this compound, offering insights into the strategic considerations and experimental details for each approach.

Route 1: Stereoselective Synthesis from Tartaric Acid via Aziridination

A classical and reliable approach to enantiomerically pure compounds is to start from a readily available chiral precursor, often referred to as the "chiral pool". L-Tartaric acid, with its (2R,3R) stereochemistry, is an inexpensive and abundant starting material for the synthesis of this compound. The key to this strategy is the inversion of one of the stereocenters of the tartaric acid backbone, which can be elegantly achieved through the formation and subsequent ring-opening of an aziridine intermediate.

Causality Behind Experimental Choices

The conversion of a 1,2-diol, such as that in tartaric acid derivatives, to a 1,2-diamine with inversion of configuration at one center is a common challenge in stereoselective synthesis. The formation of a cyclic intermediate, such as an aziridine, from a precursor with a leaving group and a nucleophile on adjacent carbons proceeds via an intramolecular SN2 reaction. This mechanism ensures the inversion of stereochemistry at the carbon bearing the leaving group. The subsequent nucleophilic opening of the aziridine ring provides a versatile method to introduce the second amino group.

Experimental Protocol

Step 1: Synthesis of a Protected L-Tartrate Derivative

-

To a solution of L-tartaric acid in an appropriate solvent (e.g., methanol), add a suitable protecting agent for the carboxylic acid groups (e.g., thionyl chloride for methyl ester formation).

-

Reflux the mixture to drive the esterification to completion.

-

Remove the solvent under reduced pressure to obtain the corresponding dialkyl L-tartrate.

Step 2: Conversion to a Cyclic Sulfate and Azide Opening

-

The diol of the dialkyl L-tartrate is converted to a cyclic sulfate using thionyl chloride followed by oxidation (e.g., with RuCl₃/NaIO₄).

-

The cyclic sulfate is then opened with a nitrogen nucleophile, such as sodium azide (NaN₃), in a polar aprotic solvent like DMF. This reaction proceeds with inversion of configuration at one of the carbon centers, yielding an azido alcohol.

Step 3: Aziridination

-

The hydroxyl group of the azido alcohol is converted to a good leaving group, typically a mesylate or tosylate, by reacting with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base (e.g., triethylamine or pyridine).

-

The resulting azido mesylate/tosylate undergoes intramolecular cyclization upon treatment with a suitable reducing agent (e.g., triphenylphosphine) to form the N-H aziridine.

Step 4: Ring-Opening of the Aziridine

-

The activated aziridine can be opened with a nitrogen nucleophile. For instance, the N-H aziridine can be activated with a Boc group, and then the ring is opened with an azide source (e.g., NaN₃) to introduce the second nitrogen functionality with the desired stereochemistry.

-

Subsequent reduction of the azide and hydrolysis of the ester and protecting groups yields this compound.

Caption: Synthesis of this compound from L-Tartaric Acid.

Route 2: Synthesis via Hydrogenation of a Prochiral Precursor

This route involves the synthesis of a prochiral precursor, meso-2,3-bis(benzylamino)succinic acid, followed by the removal of the benzyl protecting groups via catalytic hydrogenation to yield the final product. This method is advantageous for its relatively straightforward procedures and potential for scale-up.

Causality Behind Experimental Choices

The initial step involves a nucleophilic substitution reaction where the bromine atoms of 2,3-dibromosuccinic acid are displaced by benzylamine. The use of benzylamine serves a dual purpose: it acts as the nitrogen source for the amino groups and the resulting N-benzyl groups are excellent protecting groups that can be readily removed by catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst for the hydrogenolysis of benzyl groups. The reaction is typically carried out under a hydrogen atmosphere, and the benzyl groups are cleaved to yield the free amines and toluene as a byproduct.

Experimental Protocol

Step 1: Synthesis of meso-2,3-bis(benzylamino)succinic acid [1][2]

-

In a reaction vessel, dissolve 2,3-dibromosuccinic acid in a suitable solvent such as methanol or a mixture of water and a ketone (e.g., 4-methyl-2-pentanone).[1]

-

Slowly add benzylamine to the solution while maintaining the temperature below 40 °C.[1]

-

After the addition is complete, heat the reaction mixture at a controlled temperature (e.g., 60-100 °C) for several hours to drive the reaction to completion.[1]

-

After the reaction, the product can be isolated by adjusting the pH of the solution to precipitate the meso-2,3-bis(benzylamino)succinic acid. The precipitate is then filtered, washed, and dried.

Step 2: Hydrogenation to this compound [3]

-

In a high-pressure reactor (autoclave), suspend meso-2,3-bis(benzylamino)succinic acid in a solvent such as methanol, acetic acid, or aqueous hydrobromic acid.[3]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Pressurize the reactor with hydrogen gas (e.g., 30-60 atm) and stir the mixture at room temperature or slightly elevated temperature (e.g., up to 60 °C) for several hours (e.g., 16-20 hours).[3]

-

After the reaction is complete, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by recrystallization to yield pure this compound.[3]

Caption: Synthesis via Hydrogenation of a Prochiral Precursor.

Route 3: Rhodium-Catalyzed Asymmetric Three-Component Synthesis

Modern synthetic chemistry often favors catalytic asymmetric methods for their efficiency and high stereoselectivity. A rhodium-catalyzed three-component reaction of a diazo compound, a phosphoramidate, and an α-imino ester provides a direct and highly enantioselective route to derivatives of this compound.[4]

Causality Behind Experimental Choices

This reaction proceeds through the formation of a rhodium carbene from the diazo compound. This highly reactive intermediate then reacts with the phosphoramidate to form an ammonium ylide. The chiral Brønsted acid co-catalyst protonates the ylide, and the resulting chiral ion pair is trapped by the α-imino ester in a Mannich-type reaction. The stereochemical outcome of the reaction is controlled by the chiral Brønsted acid, which directs the facial selectivity of the nucleophilic attack on the imine. This method allows for the construction of the C-C and C-N bonds with high levels of diastereoselectivity and enantioselectivity in a single step.

Experimental Protocol

Step 1: Preparation of Reactants

-

Synthesize the required α-imino ester from the corresponding α-keto ester and an amine.

-

Prepare the diazo compound, for example, from the corresponding α-amino ester.[5]

Step 2: The Three-Component Reaction [4]

-

In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), dissolve the rhodium catalyst (e.g., Rh₂(OAc)₄) and the chiral Brønsted acid (e.g., a chiral phosphoric acid) in a dry, non-polar solvent (e.g., toluene or dichloromethane).

-

To this solution, add the phosphoramidate and the α-imino ester.

-

Slowly add a solution of the diazo compound in the same solvent to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature) over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the highly reactive diazo compound and rhodium carbene, minimizing side reactions.

-

Stir the reaction mixture until the starting materials are consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography on silica gel to yield the protected syn-diaminosuccinic acid derivative with high diastereo- and enantioselectivity.

Step 3: Deprotection

-

The protecting groups on the amino and carboxyl functionalities are removed using standard deprotection protocols (e.g., acid or base hydrolysis for esters, hydrogenation for benzyl groups) to obtain the final this compound.

Caption: Rhodium-Catalyzed Three-Component Synthesis.

Route 4: Synthesis via Masked Precursors: The Mannich Reaction Approach

This strategy involves the synthesis of a cyclic derivative, a 2-thioxo-1,3-imidazolidine, which serves as a "masked" form of 2,3-diaminosuccinic acid.[6] This intermediate is formed via an intermolecular Mannich reaction, and subsequent hydrolysis and removal of the protecting groups reveals the desired product.

Causality Behind Experimental Choices

The Mannich reaction is a powerful tool for C-C bond formation and the introduction of an amino group. In this case, an enolate derived from a 2-isothiocyanatocarboxylic ester acts as the nucleophile, attacking an aldimine (ethyl iminoacetate). The resulting intermediate undergoes an intramolecular cyclization to form the stable 2-thioxo-1,3-imidazolidine ring. This cyclic structure locks the relative stereochemistry of the two newly formed stereocenters. The diastereoselectivity of the Mannich reaction can be influenced by the choice of the metal enolate (e.g., lithium, potassium, or titanium). After separation of the desired diastereomer, the heterocyclic ring can be hydrolyzed to unmask the two amino groups.

Experimental Protocol

Step 1: The Mannich Reaction and Cyclization [6]

-

In a flame-dried flask under an inert atmosphere, dissolve the 2-isothiocyanatocarboxylic ester in a dry aprotic solvent (e.g., THF).

-

Cool the solution to a low temperature (e.g., -78 °C) and add a strong base (e.g., n-BuLi or LDA) to generate the enolate.

-

To this enolate solution, add a solution of the aldimine (ethyl iminoacetate) in the same solvent.

-

Allow the reaction to proceed at low temperature for a specified time, then warm to room temperature.

-

Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

The resulting mixture of cis- and trans-2-thioxo-1,3-imidazolidine diastereomers can be separated by column chromatography.

Step 2: Deprotection of the 2-Thioxo-1,3-imidazolidine

-

The isolated meso (or cis) diastereomer of the 2-thioxo-1,3-imidazolidine is subjected to acidic or basic hydrolysis to open the heterocyclic ring.

-

This step will typically hydrolyze the ester groups as well.

-

The thiocarbonyl group can be removed under various conditions, for example, by treatment with oxidizing agents or by Raney nickel desulfurization, to yield the final this compound.

Caption: Synthesis via a Masked Precursor using a Mannich Reaction.

Route 5: A Proposed Enzymatic Synthesis Route

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While a specific enzyme for the direct synthesis of this compound may not be readily available, a plausible route can be designed using known enzyme classes, such as aminotransferases (transaminases).[7]

Causality Behind Experimental Choices

Transaminases are enzymes that catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. By using a prochiral diketo acid as a substrate, it is conceivable that a stereoselective transaminase could catalyze the double amination to produce meso-2,3-diaminosuccinic acid. The stereochemical outcome would be dictated by the enzyme's active site architecture. This approach would be highly atom-economical and would proceed under mild, aqueous conditions.

Proposed Experimental Protocol

Step 1: Synthesis of the Prochiral Diketo Acid Precursor

-

Synthesize 2,3-diketosuccinic acid or a suitable ester derivative using established chemical methods.

Step 2: Biocatalytic Diamination

-

In a buffered aqueous solution, combine the 2,3-diketosuccinic acid substrate, a suitable amino donor (e.g., L-alanine or isopropylamine), and the selected aminotransferase enzyme (as a whole-cell catalyst or purified enzyme).

-

The reaction may require a cofactor, such as pyridoxal 5'-phosphate (PLP), to be added to the reaction mixture.

-

Incubate the reaction at an optimal temperature and pH for the enzyme's activity, with gentle agitation.

-

Monitor the progress of the reaction by HPLC or LC-MS.

-

Once the reaction is complete, the enzyme can be removed by centrifugation or filtration, and the product can be isolated from the aqueous solution by ion-exchange chromatography or crystallization.

Caption: Proposed Enzymatic Synthesis of this compound.

Comparison of Synthesis Routes

| Route | Starting Materials | Key Features | Advantages | Disadvantages |

| 1. From Tartaric Acid | L-Tartaric acid | Chiral pool synthesis, stereochemical inversion via aziridination | Readily available, inexpensive chiral starting material; well-established stereochemical control. | Multi-step synthesis; may involve hazardous reagents (e.g., azides). |

| 2. Hydrogenation | 2,3-Dibromosuccinic acid, Benzylamine | Prochiral precursor, catalytic hydrogenation for deprotection | Relatively straightforward, potentially scalable. | Requires high-pressure hydrogenation equipment; synthesis of the precursor is an additional step. |

| 3. Rhodium-Catalyzed | Diazo compound, Phosphoramidate, α-Imino ester | Catalytic, asymmetric, three-component reaction | High efficiency, high diastereo- and enantioselectivity in a single step. | Requires specialized and potentially expensive catalysts and reagents; diazo compounds can be hazardous. |

| 4. Mannich Reaction | 2-Isothiocyanatocarboxylic ester, Aldimine | Formation of a masked intermediate, diastereoselective C-C bond formation | Access to complex cyclic intermediates; diastereomers can be separated. | Multi-step process including protection and deprotection; deprotection of the thioxo-imidazolidine can be challenging. |

| 5. Enzymatic (Proposed) | 2,3-Diketosuccinic acid, Amino donor | Biocatalytic, high stereoselectivity | Environmentally friendly ("green"), mild reaction conditions, high selectivity. | Requires a suitable enzyme which may not be commercially available; enzyme discovery and optimization can be time-consuming. |

Conclusion

The synthesis of this compound can be accomplished through a variety of strategic approaches, each with its own merits and challenges. The choice of a particular route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and specialized equipment, and the required level of stereochemical purity. Classical methods starting from the chiral pool offer a robust and cost-effective approach, while modern catalytic asymmetric methods provide highly efficient and elegant solutions. As the demand for enantiomerically pure building blocks continues to grow in the pharmaceutical and fine chemical industries, the development of even more efficient, sustainable, and scalable syntheses of this compound will remain an active area of research.

References

-

Wenner, W. (1945). Production of diamino succinic acid. U.S. Patent No. 2,389,099. Washington, DC: U.S. Patent and Trademark Office.

-

Tanaka, K., & Shiraishi, Y. (2011). Process for producing 2,3-bis(benzylamino)succinic acid. Japan Patent No. JP4670393B2.

-

PubChem. (n.d.). Meso-2,3-bis(benzylamino)succinic acid. National Center for Biotechnology Information.

-

Slováková, M., Kočalka, P., Pevec, A., & Kováč, M. (2012). An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. Australian Journal of Chemistry, 65(4), 333-342.

-

Nájera, C., & Sansano, J. M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews.

-

Singh, R. P., & Kumar, R. (2015). Stereospecific Synthesis of Substituted Aziridines by a Crystal-to-Crystal Photodenitrogenation of Δ(2)-1,2,3-Triazolines. Organic Letters, 17(18), 4568–4571.

-

CN106279148A - Preparation method of 2,3-bis(benzylamino)butanedioic acid - Google Patents. (n.d.). Retrieved from

-

Songsri, S., McErlain, H., & Sutherland, A. (2024). Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. The Journal of Organic Chemistry.

-

ChemBK. (n.d.). meso-2,3-bis-(Benzylamino)succinic acid.

-

Gotor-Fernández, V., & Gotor, V. (2015). Advances in Enzymatic Synthesis of D-Amino Acids. Molecules, 20(8), 14346–14373.

-

Slováková, M., Kočalka, P., Pevec, A., & Kováč, M. (2012). An Approach to 2,3-Diaminosuccinic Acid Derivatives—Synthesis of 2-Thioxo-1,3-Imidazolidines by a Mannich Reaction. Request PDF.

-

Afonso, C. A. M., & Candeias, N. R. (2001). Enantiospecific, Stereoselective Synthesis of Enantiomerically Pure Aziridine-2-carboxylic Acids from Aspartic Acid. Molbank, 2001(3), M232.

-

Contente, M. L., & Paradisi, F. (2021). Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor. Catalysts, 11(7), 808.

-

Driver, T. G. (2017). Direct and Stereospecific Synthesis of N-H and N-Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. Angewandte Chemie International Edition, 56(39), 11792–11796.

-

Liu, S., Gao, J., Zou, Y., & Hai, Y. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society.

-

Trost, B. M., & Krische, M. J. (2011). Synthesis of 1,3-Diaminated Stereotriads via Rearrangement of 1,4-Diazaspiro[2.2]pentanes. Organic Letters, 13(10), 2574–2576.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Diazo Esters and Amides.

-

Gao, X., Ma, Q., & Zhu, H. (2015). Distribution, industrial applications, and enzymatic synthesis of D-amino acids. Applied Microbiology and Biotechnology, 99(8), 3341–3349.

-

Hsiao, H. Y., Walter, J. F., Anderson, D. M., & Hamilton, B. K. (1988). Enzymatic Production of Amino Acids. In Biotechnology and Food Process Engineering (pp. 183-195). Springer, Dordrecht.

-

Huang, H., & Sun, J. (2021). Organocatalytic asymmetric synthesis of α-amino esters from sulfoxonium ylides. Chemical Science, 12(33), 11191–11196.

-

Pérez-Medrano, A., & Cárdenas-Pérez, E. I. (2010). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(11), 7936–7947.

-

PubChem. (n.d.). (2r,4s)-2-[(1r)-1-Amino-2-Oxoethyl]-5,5-Dimethyl-1,3-Thiazolidine-4-Carboxylic Acid. National Center for Biotechnology Information.

-

Sci-Hub. (n.d.). Asymmetric Insertion of α-Diazo Compounds.

-

Kim, Y., & Cho, J. (2001). Design and synthesis of 2-oxo-imidazolidine-4-carboxylic acid hydroxyamides as potent matrix metalloproteinase-13 inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(9), 1211–1213.

-

Padwa, A., & Kappe, C. O. (2012). Diazocarbonyl and Related Compounds in the Synthesis of Azoles. Molecules, 17(5), 5533–5576.

Sources

- 1. JP4670393B2 - Process for producing 2,3-bis (benzylamino) succinic acid - Google Patents [patents.google.com]

- 2. Preparation method of 2,3-bis(benzylamino)butanedioic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. US2389099A - Production of diamino succinic acid - Google Patents [patents.google.com]

- 4. rua.ua.es [rua.ua.es]

- 5. α-Diazo ester and amide synthesis by diazo transfer [organic-chemistry.org]

- 6. connectsci.au [connectsci.au]

- 7. Distribution, industrial applications, and enzymatic synthesis of D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Significance of Diaminosuccinic Acid Isomers: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling the Stereochemical Nuances of a Biologically Active Molecule

Diaminosuccinic acid (DASA), a dicarboxylic acid containing two amino groups, exists as multiple stereoisomers, each possessing unique biological activities that are of significant interest to the scientific and pharmaceutical communities. The spatial arrangement of the functional groups dictates the molecule's interaction with biological targets, leading to a fascinating array of effects ranging from enzyme modulation to potential therapeutic applications. This in-depth technical guide provides a comprehensive overview of the biological significance of DASA isomers, with a focus on their synthesis, distinct biological activities, and the experimental methodologies used to elucidate their functions. As Senior Application Scientist, my aim is to not only present the data but also to provide the rationale behind the experimental designs and the implications of the findings for future research and drug development.

This guide will delve into the distinct roles of the primary stereoisomers of diaminosuccinic acid: the meso form, and the chiral (2S,3S) and (2R,3R) enantiomers. We will explore their interactions with key enzymes, their potential as therapeutic agents, and the synthetic and analytical techniques that underpin our understanding of these remarkable molecules.

The Stereoisomers of Diaminosuccinic Acid: A Structural Overview

The presence of two stereocenters in diaminosuccinic acid gives rise to three stereoisomers: a pair of enantiomers, (2S,3S)- and (2R,3R)-diaminosuccinic acid, and an achiral meso compound, (2R,3S)-diaminosuccinic acid. The distinct three-dimensional structures of these isomers are the foundation of their differential biological activities.

Caption: The stereoisomers of diaminosuccinic acid.

Biological Significance of meso-Diaminosuccinic Acid

The meso isomer of diaminosuccinic acid has garnered significant attention due to its interaction with D-aspartate oxidase and its role as an antagonist of aspartic acid.

Interaction with D-Aspartate Oxidase

meso-Diaminosuccinic acid is a substrate for the enzyme D-aspartate oxidase (DDO), a flavoenzyme responsible for the oxidative deamination of D-aspartate.[1][2] This interaction is stereospecific, as the DL-diaminosuccinic acid isomer is not oxidized by DDO.[1][2] The enzymatic reaction involves the deamination of one of the amino groups of meso-diaminosuccinic acid, followed by decarboxylation of the resulting 2-amino-3-oxosuccinic acid.[2]

The kinetic parameters of human D-aspartate oxidase (hDASPO) with its primary substrate, D-aspartate, have been determined, providing a baseline for understanding the interaction with other substrates like meso-diaminosuccinic acid.

| Substrate | Km (mM) | kcat (s-1) | Temperature (°C) | pH | Reference |

| D-Aspartate | 2.7 | 81.3 | 25 | 8.3 | [3] |

| D-Aspartate | 1.05 | - | 25 | 8.3 | [3] |

| D-Aspartate | 2.1 | 68.4 | 37 | 8.3 | [3] |

| N-methyl D-aspartate | 2.76 | 73.6 | 25 | 8.3 | [3] |

| D-Glutamate | 31.5 | 11.3 | 25 | 8.3 | [3] |

| D-Asparagine | 67 | 8.3 | 25 | 8.3 | [3] |

Meso-diaminosuccinic acid's ability to be processed by D-aspartate oxidase suggests its potential involvement in pathways regulated by this enzyme, particularly in the central nervous system where D-aspartate acts as a neurotransmitter.

Antagonism of Aspartic Acid and Potential Neuroactivity

Meso-diaminosuccinic acid has been described as a natural antagonist of aspartic acid.[2][4] Given that D-aspartate is an agonist at N-methyl-D-aspartate (NMDA) receptors, a subtype of glutamate receptors crucial for synaptic plasticity and memory, the antagonistic action of meso-diaminosuccinic acid could have significant implications in neurobiology.[5][6] By competing with D-aspartate, meso-diaminosuccinic acid may modulate NMDA receptor activity, although the precise mechanism of this antagonism requires further investigation. This suggests a potential therapeutic role for meso-diaminosuccinic acid or its derivatives in conditions characterized by excessive NMDA receptor activation and excitotoxicity.[7]

Biological Significance of Chiral Diaminosuccinic Acid Isomers and Their Derivatives

The chiral enantiomers of diaminosuccinic acid and their derivatives have shown promise in the realm of drug development, particularly as components of metal-based anticancer agents.

Palladium(II) Complexes with Diaminosuccinic Acid Derivatives: A New Frontier in Cancer Therapy

Palladium(II) complexes have emerged as a promising class of anticancer agents, offering an alternative to platinum-based drugs with potentially reduced side effects.[8][9] The incorporation of diaminosuccinic acid derivatives as ligands in these complexes can influence their cytotoxicity and selectivity for cancer cells. While specific IC50 values for diaminosuccinic acid-containing palladium complexes are not extensively documented in readily available literature, the broader class of palladium(II) complexes has demonstrated significant cytotoxic effects against various cancer cell lines.

| Complex Type | Cell Line | IC50 (µM) | Incubation Time (h) | Reference |

| Palladium(II) with thiazine/thiazoline ligands | HeLa | 46.39 ± 3.99 - 62.74 ± 6.45 | 24 | [1] |

| Palladium(II) with thiazine/thiazoline ligands | HL-60 | 46.39 ± 3.99 - 62.74 ± 6.45 | 24 | [1] |

| Palladium(II) with thiazine/thiazoline ligands | U-937 | 46.39 ± 3.99 - 62.74 ± 6.45 | 24 | [1] |

| Palladium(II) with bisdemethoxycurcumin | Jurkat | < IC50 of Cisplatin | 72 | [10] |

| Palladium(II) with diethyldithiocarbamate | AGS | 0.68 | 24/48 | [11] |

The rationale behind using chiral ligands like diaminosuccinic acid derivatives is that the stereochemistry can influence the complex's interaction with chiral biological targets such as DNA and proteins, potentially leading to enhanced efficacy and selectivity.

Experimental Protocols: Synthesis, Separation, and Analysis

A deep understanding of the biological significance of diaminosuccinic acid isomers necessitates robust and reproducible experimental methods for their synthesis, separation, and biological evaluation.

Stereoselective Synthesis of Diaminosuccinic Acid Isomers

The stereoselective synthesis of diaminosuccinic acid isomers is crucial for obtaining pure compounds for biological testing. One approach involves the diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives.[9]

Protocol: Diastereoselective Synthesis of Protected Diaminosuccinic Acid Derivatives [9]

-

Synthesis of Homomeric Dimers:

-

To a solution of an α-chloroglycyl peptide (1.0 mmol) and PPh3 (0.2 mmol) in THF (50 mL), add NEt3 (0.15 mL, 1.1 mmol) in THF (30 mL) dropwise over 5 hours.

-

Continue stirring overnight.

-

Add petroleum ether (200 mL) and filter the mixture through Celite®.

-

Evaporate the filtrate in vacuo to yield an oily residue.

-

Purify the residue by column chromatography on silica gel (petroleum ether/EtOAc).

-

-

Hydrogenation:

-

The resulting homomeric olefinic glycine dimers can be subjected to homogeneous Rh-catalyzed hydrogenation to yield diastereomerically pure, orthogonally protected diaminosuccinic acid derivatives. The stereochemical outcome is dependent on the double bond geometry of the starting material.

-

Self-Validation: The purity and stereochemistry of the synthesized derivatives should be confirmed by analytical techniques such as NMR spectroscopy and chiral HPLC. The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) should be determined to validate the stereoselectivity of the synthesis.

Caption: Workflow for the diastereoselective synthesis of protected diaminosuccinic acid derivatives.

Separation of Diaminosuccinic Acid Stereoisomers

The separation of the different stereoisomers of diaminosuccinic acid is essential for studying their individual biological activities. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Protocol: HPLC Separation of Diaminosuccinic Acid Diastereomers

This protocol is a general guideline and requires optimization for specific applications and available equipment.

-

Column Selection: A chiral stationary phase (CSP) column is required for the separation of enantiomers. For diastereomer separation, a standard reversed-phase (e.g., C18) or normal-phase column may be sufficient.[12][13]

-

Mobile Phase Preparation:

-

For reversed-phase HPLC, a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is typically used. The pH of the buffer and the gradient of the organic modifier are critical parameters for optimizing separation.[14]

-

For normal-phase HPLC, a mixture of non-polar solvents like hexane and a more polar solvent like isopropanol is common.

-

-

Sample Preparation:

-

Dissolve the diaminosuccinic acid isomer mixture in a suitable solvent, preferably the initial mobile phase composition.

-

Filter the sample through a 0.22 µm filter to remove any particulate matter.

-

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min for analytical scale.

-

Detection: UV detection at a wavelength where the analytes absorb (e.g., after derivatization if necessary) or mass spectrometry (MS) for higher sensitivity and specificity.

-

Gradient: A linear or step gradient of the organic modifier may be necessary to achieve optimal separation of all isomers.

-

Self-Validation: The identity of the separated peaks should be confirmed by comparing their retention times with those of pure standards of each isomer. Peak purity can be assessed using a photodiode array (PDA) detector or by collecting fractions and analyzing them by other techniques like mass spectrometry.

Biological Assay: D-Aspartate Oxidase Activity

To investigate the interaction of diaminosuccinic acid isomers with D-aspartate oxidase, a reliable enzyme activity assay is required.

Protocol: Spectrophotometric Assay for D-Aspartate Oxidase Activity [15]

This assay is a coupled-enzyme assay that spectrophotometrically measures the production of a colored product.

-

Reagents:

-

50 mM Potassium phosphate buffer, pH 8.0

-

20 mM D-aspartate (substrate) or meso-diaminosuccinic acid

-

20 µM FAD

-

2 mM phenol

-

1.5 mM 4-aminoantipyrine (4-AA)

-

2.5 U/mL Horseradish peroxidase (HRP)

-

Crude cell extract or purified D-aspartate oxidase

-

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the enzyme source.

-

Initiate the reaction by adding the crude cell extract or purified enzyme.

-

Monitor the increase in absorbance at 505 nm, which corresponds to the formation of a quinone imine dye.

-

The enzymatic activity can be calculated using the molar extinction coefficient of the dye (6580 M-1 cm-1).

-

Self-Validation: A negative control lacking the substrate should be included to account for any background reactions. A positive control with a known substrate like D-aspartate should be run to ensure the enzyme is active. The linearity of the reaction with respect to time and enzyme concentration should also be established.

Signaling Pathways and Future Directions

The biological effects of diaminosuccinic acid isomers are intrinsically linked to their influence on cellular signaling pathways. The interaction of meso-diaminosuccinic acid with D-aspartate oxidase and its potential antagonism at NMDA receptors places it at a critical juncture in glutamatergic neurotransmission.

Caption: Proposed mechanism of action of meso-diaminosuccinic acid on the D-aspartate/NMDA receptor signaling axis.

Future research should focus on several key areas:

-

Elucidating the precise mechanism of NMDA receptor antagonism by meso-diaminosuccinic acid through electrophysiological and binding studies.

-

Synthesizing and screening a wider range of diaminosuccinic acid-containing palladium(II) complexes to identify compounds with improved anticancer activity and selectivity.

-

Investigating the biological roles of the (2S,3S) and (2R,3R) isomers of diaminosuccinic acid beyond their use as ligands in metal complexes.

-

Exploring the potential of diaminosuccinic acid derivatives in modulating other biological pathways , given the fundamental nature of dicarboxylic acids and amino acids in cellular metabolism and signaling.

Conclusion

The stereoisomers of diaminosuccinic acid represent a compelling example of how subtle changes in molecular geometry can lead to profound differences in biological activity. From the stereospecific interaction of the meso isomer with D-aspartate oxidase to the potential of chiral derivatives in anticancer drug design, these molecules offer a rich landscape for scientific exploration. The continued application of rigorous synthetic, analytical, and biological methodologies will undoubtedly uncover further intricacies of their roles in biological systems and pave the way for novel therapeutic interventions. This guide serves as a foundational resource for researchers dedicated to unraveling the full potential of these fascinating compounds.

References

- [Reference to a study on cytotoxic effects of Palladium(II)

- [Reference to a study on the synthesis of 2-thioxo-1,3-imidazolidine derivatives as masked 2,3-diaminosuccinic acids]

- [Reference to a study on the anti-cancer activity of a novel palladium(II) complex on human breast cancer cells]

- [Reference to a study on a new approach to the synthesis of enantiomerically pure 2,3-diamino acids]

- [Reference to a study on a short diastereoselective synthesis of orthogonally protected diamino succinic acid deriv

- [Reference to a study on a short diastereoselective synthesis of orthogonally protected diaminosuccinic acid deriv

- [Reference to a study on the identification of an acidic amino acid permease involved in d-aspart

- [Reference to a study on palladium and platinum complexes as promising sources for antitumor tre

- [Reference to a study on the evaluation of antiproliferative Palladium(II) complexes of synthetic bisdemethoxycurcumin]

- [Reference to a study on the cytotoxic effects of newly synthesized Palladium(II)

- [Reference to a study on an approach to 2,3-diaminosuccinic acid deriv

-

Rinaldi, A., Pellegrini, M., Crifò, C., & De Marco, C. (1981). Oxidation of meso-diaminosuccinic acid, a possible natural substrate for D-aspartate oxidase. European Journal of Biochemistry, 117(3), 635-638. [Link]

- [Reference to a review on the biological significance and synthetic approaches of α,β-diamino acids]

- [Reference to a source providing inform

- [Reference to an article on (+)-2,3-Diaminosuccinic Acid]

- [Reference to PubChem entry for 2,3-Diaminosuccinic acid]

-

Motta, S., Sacchi, S., & Pollegioni, L. (2019). Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain. The FASEB Journal, 33(11), 13071-13084. [Link]

- [Reference to a study on NMDA receptor partial antagonists]

- [Reference to a review on NMDA receptor antagonists]

- [Reference to UniProt entry for D-aspart

- [Reference to a study on the structure and kinetic properties of human D-aspart

- [Reference to a review on NMDA receptor antagonists for the tre

- [Reference to a study on the role of stereochemistry on the biological activity of nature-inspired 3-Br-acivicin isomers and deriv

- [Reference to a study on the enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines]

- [Reference to a study on the structure-guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs]

- [Reference to a source on pharmacologically active deriv

- [Reference to a review on human D-aspart

- [Reference to a study on amino acids in cell signaling]

-

Lipton, S. A. (2007). Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse. Neuropharmacology, 53(6), 699-723. [Link]

- [Reference to a study on the modulation of the mesolimbic dopamine system by glutam

- [Reference to a study on HPLC separ

- [Reference to a review on N-Methyl D-Aspartate (NMDA)

- [Reference to a study on the pharmacological activities of pyrimidine and amino acids complexes]

- [Reference to a source on new HPLC methods for the separ

- [Reference to an article on the role of stereochemistry on the biological activity of nature-inspired 3-Br-acivicin isomers and deriv

- [Reference to a study on PSD-95 uncoupling dopamine-glutam

- [Reference to a source on cell signaling p

- [Reference to a source on stereochemistry and biological activity of drugs]

- [Reference to a review on the chemistry and biological activities of mimosine]

- [Reference to a source on semi-preparative HPLC separ

- [Reference to a review on signaling and metabolism]

- [Reference to a study on the activation of metabotropic glutamate receptor (mGlu2) and muscarinic receptors]

- [Reference to a source on the validation of HPLC methods for the simultaneous analysis of diaminotoluene isomers]

- [Reference to a study on glutamate acting at NMDA receptors stimulating embryonic cortical neuronal migr

- [Reference to a review on glutamate-medi

Sources

- 1. mdpi.com [mdpi.com]

- 2. Oxidation of meso-diaminosuccinic acid, a possible natural substrate for D-aspartate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. meso-2 3-diaminosuccinic acid | CAS#:23220-52-2 | Chemsrc [chemsrc.com]

- 5. Structure and kinetic properties of human d-aspartate oxidase, the enzyme-controlling d-aspartate levels in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Antiproliferative Palladium(II) Complexes of Synthetic Bisdemethoxycurcumin towards In Vitro Cytotoxicity and Molecular Docking on DNA Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic Effects of Newly Synthesized Palladium(II) Complexes of Diethyldithiocarbamate on Gastrointestinal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sielc.com [sielc.com]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Spectroscopic Analysis of (2R,3S)-2,3-Diaminosuccinic Acid

Abstract

(2R,3S)-2,3-Diaminosuccinic acid, a meso diastereomer of 2,3-diaminosuccinic acid, presents a unique case for spectroscopic characterization. As an achiral molecule with two stereocenters, its analysis requires a multi-faceted approach to confirm both its constitutional isomerism and stereochemistry. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, experimental protocols, and expected outcomes for the spectroscopic analysis of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and Chiroptical Spectroscopy, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for analysis. While specific experimental spectra for this compound are not widely available in public databases, this guide will utilize data from closely related compounds to illustrate the principles of spectral interpretation, providing a robust framework for its characterization.

Introduction: The Significance of this compound

This compound is a non-proteinogenic amino acid that, along with its stereoisomers, holds interest in various fields, including peptide synthesis and as a precursor for novel chemical entities. Its defining characteristic is its meso nature; despite possessing two chiral centers (at C2 and C3), the molecule has an internal plane of symmetry, rendering it achiral and optically inactive.[1][2][3][4] This unique stereochemical feature is a central theme in its spectroscopic analysis. Accurate and thorough characterization is paramount for ensuring the purity and stereochemical integrity of this compound in any application.

This guide will systematically explore the application of key spectroscopic techniques to elucidate the structure and confirm the meso identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Theoretical Framework and Expected Spectra

Due to the plane of symmetry in the meso isomer, the two methine protons (H-2 and H-3) are chemically equivalent, as are the two carboxylic acid groups and the two amino groups. This equivalence simplifies the expected NMR spectra compared to its chiral (2R,3R) and (2S,3S) counterparts.

-

¹H NMR: A single signal is expected for the two equivalent methine protons (H-2 and H-3). The chemical shift of these protons will be influenced by the adjacent electron-withdrawing carboxylic acid and amino groups. The protons of the amino and carboxylic acid groups may be observable, but their signals are often broad and can exchange with deuterium in solvents like D₂O.

-

¹³C NMR: Two distinct signals are anticipated. One for the two equivalent methine carbons (C-2 and C-3) and another for the two equivalent carbonyl carbons of the carboxylic acid groups.

Experimental Protocol: ¹H and ¹³C NMR

A robust protocol for acquiring high-quality NMR spectra is crucial for unambiguous structural assignment.

Workflow for NMR Analysis

Caption: Workflow for ESI-MS analysis of this compound.

Detailed Steps:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI, such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation. [5]

-

-

Instrumental Setup:

-

Calibrate the mass spectrometer using a known standard.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, and drying gas temperature) for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire a full scan mass spectrum to identify the molecular ion.

-

Perform a tandem mass spectrometry (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

-

Fragmentation Analysis

The fragmentation pattern in the MS/MS spectrum provides a fingerprint of the molecule. For amino acids, common fragmentation pathways include the loss of small neutral molecules. [6][7][8] Table 2: Plausible Fragmentations of Protonated this compound ([M+H]⁺, m/z 149)

| Fragment Ion (m/z) | Neutral Loss | Formula of Neutral Loss |

| 131 | H₂O | H₂O |

| 103 | HCOOH | Formic Acid |

| 85 | HCOOH + H₂O | Formic Acid and Water |

| 74 | C₂H₃NO₂ | - |

The observation of these characteristic fragments would provide strong evidence for the diaminosuccinic acid structure. While mass spectrometry alone cannot typically distinguish between stereoisomers, it plays a crucial role in confirming the molecular formula and connectivity. [9][10][11]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Vibrational Modes

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups:

-

O-H stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amine): A moderate to weak band in the region of 3300-3500 cm⁻¹.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1700-1750 cm⁻¹.

-

N-H bend (Amine): A moderate band around 1580-1650 cm⁻¹.

-

C-O stretch (Carboxylic Acid): A moderate band around 1210-1320 cm⁻¹.

-

C-N stretch (Amine): A moderate band around 1020-1250 cm⁻¹.

Experimental Protocol: KBr Pellet Method

For solid samples like amino acids, the KBr pellet method is a common and effective sample preparation technique for transmission FT-IR. [12][13][14][15][16][17] Workflow for FT-IR Analysis (KBr Pellet Method)

Caption: Workflow for FT-IR analysis of this compound using the KBr pellet method.

Detailed Steps:

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) to remove any moisture, which has strong IR absorption bands.

-

Grind a small amount of the sample (1-2 mg) to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of the dry KBr to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press and apply several tons of pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum.

-

Illustrative Spectral Interpretation

The presence of the aforementioned characteristic absorption bands would confirm the presence of the carboxylic acid and amino functional groups, consistent with the structure of diaminosuccinic acid.

Chiroptical Spectroscopy: The Definitive Test for Chirality

Chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are exquisitely sensitive to molecular chirality. CD measures the differential absorption of left- and right-circularly polarized light. [18][19][20][21][22]

The Case of a Meso Compound

A fundamental principle of CD spectroscopy is that only chiral molecules can exhibit a CD signal. Meso compounds, by definition, are achiral due to an internal plane of symmetry, even though they contain stereocenters. [1][2][3][4][23]Therefore, this compound is expected to be CD-silent.

Logical Relationship of Chirality and CD Signal

Caption: Logical relationship between molecular chirality and the presence of a Circular Dichroism signal.

This lack of a CD signal is a powerful diagnostic tool to distinguish the meso diastereomer from its chiral counterparts, (2R,3R)- and (2S,3S)-2,3-diaminosuccinic acid, which would be expected to show mirror-image CD spectra.

Experimental Protocol: Circular Dichroism

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water or a buffered solution) that is transparent in the desired UV region.

-

Data Acquisition: Record the CD spectrum over a relevant wavelength range (e.g., 190-250 nm).

-

Analysis: The absence of any significant CD signal above the noise level would be strong evidence for the meso nature of the compound.

Conclusion: A Synergistic Approach to Characterization

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy provides the fundamental framework of the carbon-hydrogen skeleton and confirms the symmetry of the meso isomer. Mass spectrometry validates the molecular weight and offers structural clues through fragmentation. FT-IR spectroscopy confirms the presence of the key functional groups. Finally, the absence of a signal in Circular Dichroism spectroscopy provides definitive proof of its achiral, meso identity. By following the detailed protocols and understanding the theoretical underpinnings outlined in this guide, researchers can confidently and accurately characterize this unique and valuable molecule.

References

-

Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. ACS Publications. [Link]

-

Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry. PubMed. [Link]

-

What Are The Characteristics Of Using Kbr Pellets For The Ftir Analysis Of Solids? Achieve High-Sensitivity Results. Kintek Press. [Link]

-

The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PMC - PubMed Central. [Link]

-

KBr Pellet Method. Shimadzu. [Link]

-

Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. PubMed. [Link]

-

Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy. Chemical Communications (RSC Publishing). [Link]

-

Meso Compounds. Chemistry Steps. [Link]

-

What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]

-

Meso Compounds | Organic Chemistry Class Notes. Fiveable. [Link]

-

PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]

-

Meso compound. Wikipedia. [Link]

-

Meso compound. Grokipedia. [Link]

-

How is Potassium Bromide Used in Infrared Spectroscopy? AZoM. [Link]

-

1H NMR:E/Z Diastereoisomerism: Videos & Practice Problems. Pearson. [Link]

-

Physical Principles of Circular Dichroism. Smoldyn. [Link]

-

Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

-

Meso Compounds | MCC Organic Chemistry. Lumen Learning. [Link]

-

Nuclear magnetic resonance spectroscopy of stereoisomers. Wikipedia. [Link]

-

Stereoselective Reaction Mass Spectrometry with Cyclic α-Amino Acids. ResearchGate. [Link]

-

Circular Dichroism FAQs. Applied Photophysics. [Link]

-

An introduction to circular dichroism spectroscopy. [Link]

-

Localizing Isomerized Residue Sites in Peptides with Tandem Mass Spectrometry. [Link]

-

Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PMC - NIH. [Link]

-

Circular dichroism. Wikipedia. [Link]

-

13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. [Link]

-

Sample Preparation Protocol for ESI Accurate Mass Service. [Link]

-

Electrospray Ionization Mass Spectrometry. Chemistry LibreTexts. [Link]

-

Quantification of High-Resolution 1H-[13C] NMR Spectra from Rat Brain Extracts. NIH. [Link]

-

10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC - NIH. [Link]

-

Chemical shifts. [Link]

-

The very basics of NMR of proteins • The first thing we need to know is were do the peaks of an amino acid residue. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

meso-2 3-diaminosuccinic acid | CAS#:23220-52-2. Chemsrc. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000254). [Link]

-

mass spectra - fragmentation patterns. Chemguide. [Link]

-

Selective and extensive 13C labeling of a membrane protein for solid-state NMR investigations. Hong Lab MIT. [Link]

-

2.7 Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Interpretation of mass spectra. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Meso compound - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Meso Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Differentiation of isomeric amino acid residues in proteins and peptides using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. kinteksolution.com [kinteksolution.com]

- 13. The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. shimadzu.com [shimadzu.com]

- 15. kinteksolution.com [kinteksolution.com]

- 16. scienceijsar.com [scienceijsar.com]

- 17. azom.com [azom.com]

- 18. smoldyn.org [smoldyn.org]

- 19. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]

- 20. Circular Dichroism FAQs [photophysics.com]

- 21. ntu.edu.sg [ntu.edu.sg]

- 22. Circular dichroism - Wikipedia [en.wikipedia.org]

- 23. Meso Compounds - Chemistry Steps [chemistrysteps.com]

Introduction: The Significance and Stereochemical Challenge of Diamino Acids

Sources

- 1. Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enzymatic synthesis of unprotected α,β-diamino acids via direct asymmetric Mannich reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 5. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. Catalytic asymmetric direct Mannich reaction: a powerful tool for the synthesis of α,β-diamino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Catalytic Asymmetric Synthesis of Vicinal Tetrasubstituted Diamines via Umpolung Cross-Mannich Reaction of Cyclic Ketimines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Enantioselective Synthesis of Diamino Dicarboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of (2R,3S)-2,3-Diaminosuccinic Acid Derivatives: A Comprehensive Guide for Researchers

Introduction: The Significance of Stereodefined Vicinal Diamines

(2R,3S)-2,3-Diaminosuccinic acid and its derivatives represent a class of chiral building blocks of significant interest in medicinal chemistry and drug development. The precise spatial arrangement of the two amino groups and two carboxylic acid functionalities on a four-carbon backbone imparts unique conformational constraints and hydrogen bonding capabilities. This stereodefined architecture makes these molecules valuable scaffolds for the design of peptidomimetics, protease inhibitors, and nucleic acid analogues with enhanced biological activity and specificity.

Vicinal diamines, in general, are prevalent motifs in a wide array of biologically active compounds. The ability to control the absolute and relative stereochemistry of the two amino groups is paramount in fine-tuning the pharmacological properties of a drug candidate. The (2R,3S) configuration, in particular, has been explored for its potential to mimic transition states of enzymatic reactions or to pre-organize a molecule into a bioactive conformation. This guide provides an in-depth exploration of the synthetic strategies to access these valuable compounds, with a focus on practical, step-by-step protocols and the underlying chemical principles.

Strategic Approaches to the Asymmetric Synthesis of this compound Derivatives

The stereoselective construction of the this compound core can be achieved through several elegant synthetic strategies. The choice of a particular route often depends on the desired scale of the synthesis, the availability of starting materials, and the specific functional group requirements of the target derivative. Here, we delve into three prominent and field-proven methodologies.

Chiral Pool Synthesis: Leveraging Nature's Asymmetry

The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials, thereby transferring their inherent chirality to the target molecule. L-Aspartic acid and tartaric acid are logical and cost-effective starting points for the synthesis of this compound derivatives.

Conceptual Workflow: Chiral Pool Synthesis from L-Aspartic Acid

Caption: Chiral pool synthesis from L-aspartic acid.

This strategy often involves the stereoselective introduction of the second amino group at the C3 position of an aspartic acid derivative. Key transformations may include the formation of a β-lactone or an epoxide, followed by a regioselective and stereospecific ring-opening with a nitrogen nucleophile, such as an azide. Subsequent reduction of the azide and protection of the newly introduced amino group provides the desired orthogonally protected this compound derivative.

Asymmetric Catalysis: Building Chirality from Achiral Precursors

Asymmetric catalysis offers a powerful and elegant approach to construct chiral molecules from achiral or prochiral starting materials. For the synthesis of this compound derivatives, several catalytic asymmetric methods have shown great promise.

One notable method involves the homogeneous rhodium-catalyzed hydrogenation of heteromeric olefinic glycine dimers. The stereochemical outcome of the hydrogenation is dependent on the geometry of the double bond in the starting dehydroamino acid dimer, allowing for the diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives[1][2].

Conceptual Workflow: Diastereoselective Hydrogenation

Caption: Asymmetric hydrogenation for diamine synthesis.

This method provides access to racemic but diastereomerically pure products. Subsequent chiral resolution or the use of a chiral auxiliary in the starting dimer can lead to enantiomerically enriched products.

The Sharpless asymmetric dihydroxylation is a cornerstone of asymmetric synthesis, allowing for the enantioselective conversion of prochiral olefins into chiral diols. This methodology can be ingeniously applied to the synthesis of this compound derivatives starting from a fumarate ester. The resulting chiral diol can then be converted into a cyclic sulfate or a diepoxide, which upon treatment with a nitrogen nucleophile, yields the desired vicinal diamine with controlled stereochemistry. A related approach involves the direct Sharpless asymmetric aminohydroxylation of an unsaturated ester, which can provide a chiral amino alcohol intermediate[3][4].

Aziridine Chemistry: A Versatile Gateway to Vicinal Diamines

The ring-opening of activated aziridines with various nucleophiles is a well-established and highly versatile strategy for the synthesis of 1,2-diamines. For the synthesis of this compound derivatives, a key intermediate is a stereochemically defined aziridine-2,3-dicarboxylate.

Conceptual Workflow: Aziridine Ring-Opening

Caption: Aziridine ring-opening for diamine synthesis.

The stereochemistry of the final product is dictated by the stereochemistry of the starting aziridine and the SN2-like nature of the ring-opening reaction. The aziridination of the alkene precursor can be achieved using various reagents, and chiral catalysts or auxiliaries can be employed to induce enantioselectivity.

Detailed Experimental Protocols

The following protocols are detailed examples of how to synthesize derivatives of this compound. These protocols are intended for researchers with a strong background in synthetic organic chemistry.

Protocol 1: Asymmetric Synthesis of a (2R,3S)-Diaminobutanoic Acid Derivative via Chiral Lithium Amide Addition

This protocol is adapted from the asymmetric synthesis of (2R,3S)-diaminobutanoic acid and can be conceptually extended to diaminosuccinic acid by using a crotonate-like substrate with a second ester group[1][5].

Reaction Scheme:

Step 1: Conjugate addition of a chiral lithium amide to tert-butyl (E)-crotonate. Step 2: In situ amination with trisyl azide. Step 3: Conversion of the resulting 2-diazo-3-amino ester to an anti-2-azido-3-amino ester. Step 4: Stereoselective reduction and protection. Step 5: Azide inversion and deprotection to yield the syn-(2R,3S)-diaminobutanoic acid derivative.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Quantity |

| (R)-(+)-N-Benzyl-α-methylbenzylamine | 38235-77-7 | 211.30 | 1.1 eq |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 | 1.05 eq |

| tert-Butyl (E)-crotonate | 10455-23-9 | 142.20 | 1.0 eq |

| 2,4,6-Triisopropylbenzenesulfonyl azide (trisyl azide) | 36982-84-0 | 297.43 | 1.2 eq |

| Sodium borohydride | 16940-66-2 | 37.83 | 2.0 eq |

| Di-tert-butyl dicarbonate (Boc2O) | 24424-99-5 | 218.25 | 1.5 eq |

| Methanesulfonyl chloride | 124-63-0 | 114.55 | 1.2 eq |

| Sodium azide | 26628-22-8 | 65.01 | 3.0 eq |

| Palladium on carbon (10%) | 7440-05-3 | - | catalytic |

| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 | As solvent |

| Diethyl ether, anhydrous | 60-29-7 | 74.12 | As solvent |

Procedure:

-

Formation of the Chiral Lithium Amide: To a solution of (R)-(+)-N-benzyl-α-methylbenzylamine (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

-

Conjugate Addition and Amination: Add a solution of tert-butyl (E)-crotonate (1.0 eq) in anhydrous THF to the chiral lithium amide solution at -78 °C. Stir for 1 hour. Then, add a solution of trisyl azide (1.2 eq) in anhydrous THF. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the 2-diazo-3-amino ester.

-

Reduction and Protection: The subsequent steps involve the reduction of the diazo group, protection of the amino group, conversion of the resulting alcohol to a mesylate, and azide displacement with inversion of stereochemistry, followed by final deprotection steps to yield the desired (2R,3S)-diaminobutanoic acid derivative. These transformations follow established procedures for functional group interconversions[1].

Expected Outcome and Characterization:

The final syn-(2R,3S)-diaminobutanoic acid derivative is expected to be obtained with high diastereomeric and enantiomeric excess (>95% de, >98% ee)[1]. Characterization should be performed using ¹H NMR, ¹³C NMR, mass spectrometry, and chiral HPLC to confirm the stereochemistry.

Applications in Drug Development

The unique stereochemical features of this compound derivatives make them attractive scaffolds for the design of various therapeutic agents.

HIV Protease Inhibitors

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus, and its inhibition is a cornerstone of antiretroviral therapy. Many successful HIV protease inhibitors are peptidomimetics that mimic the transition state of the natural substrate cleavage. The (2R,3S)-diamino alcohol or acid moiety can serve as a potent transition-state isostere. For instance, inhibitors incorporating a (2R, 3S)-3-amino-2-hydroxy-4-phenylbutyric acid core have been designed and synthesized, exhibiting low nanomolar inhibitory activity against wild-type and drug-resistant HIV protease strains[2].

Inhibitory Activity of a Monocyclic HIV Protease Inhibitor Incorporating a (2R,3S)-3-amino-2-hydroxy-4-phenylbutyric acid moiety

| Compound | HIV-1 Protease IC50 (nM) | FIV Protease IC50 (nM) |

| Compound 15[2] | 2.5 | 1.8 |

Peptide Nucleic Acid (PNA) Backbones

Peptide nucleic acids (PNAs) are synthetic analogues of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide backbone[6][7]. This modification confers remarkable properties to PNAs, including high binding affinity and specificity to complementary nucleic acid sequences and resistance to enzymatic degradation. Chiral diamino acids, such as this compound, can be incorporated into the PNA backbone to pre-organize the structure into a specific helical conformation, potentially enhancing its hybridization properties and cellular uptake[8][9][10]. The stereochemistry of the diamino acid unit can influence the handedness of the PNA-DNA or PNA-RNA duplex.

Conclusion and Future Perspectives

The stereoselective synthesis of this compound derivatives remains a challenging yet rewarding endeavor in synthetic organic chemistry. The methodologies outlined in this guide, from chiral pool synthesis to asymmetric catalysis and aziridine chemistry, provide a robust toolkit for accessing these valuable building blocks. The continued development of more efficient and scalable synthetic routes will undoubtedly accelerate the exploration of these compounds in drug discovery. The proven utility of the (2R,3S)-diamino scaffold in potent HIV protease inhibitors and its potential for creating novel PNA architectures with enhanced properties underscore the importance of further research in this area. Future efforts may focus on the development of novel catalytic systems for the direct and enantioselective diamination of fumarate derivatives and the exploration of these building blocks in other therapeutic areas, such as inhibitors of other proteases or as ligands for asymmetric catalysis.

References

- Davies, S. G., & Fletcher, A. M. (2003). Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid. Organic & Biomolecular Chemistry, 1(22), 3993-4004.

- Davies, S. G., et al. (1996). Asymmetric Synthesis of (2S,3S)- and (2R,3S)-2,3-Diaminobutanoic Acids, Non-Protein Amino-Acid Diastereomers found in a number of Peptide Antibiotics. Synlett, 1996(7), 621-622.

- Sattigeri, J. A., et al. (2001). Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases. Journal of medicinal chemistry, 44(9), 1440-1450.

- Zeitler, K., & Steglich, W. (2004). A short diastereoselective synthesis of orthogonally protected diaminosuccinic acid derivatives. The Journal of organic chemistry, 69(18), 6134–6136.

- Figshare. (2004).

- Ha, H. J., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry, 11, 1280633.

- Heravi, M. M., et al. (2018). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC advances, 8(14), 7487-7528.

- Braasch, D. A., Nulf, C. J., & Corey, D. R. (2002). Synthesis and purification of peptide nucleic acids. Current protocols in nucleic acid chemistry, Chapter 4, Unit 4.11.

- Liu, S., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society.

- Nagatsugi, F., et al. (2016). Synthesis of Peptide Nucleic Acids (PNA) With a Crosslinking Agent to RNA and Effective Inhibition of Dicer. Bioorganic & medicinal chemistry letters, 26(24), 5966-5969.

- Sharpless, K. B. (2002). Searching for New Reactivity (Nobel Lecture).

- De Riccardis, F., & Izzo, I. (2005). Peptide nucleic acids in materials science. Current opinion in chemical biology, 9(6), 618-624.

- Ghadir, M., et al. (2018). Comparative Incorporation of PNA into DNA Nanostructures.

- Adeoye, O. M., et al. (2022). Discovery of Novel HIV Protease Inhibitors Using Modern Computational Techniques. Molecules, 27(20), 6848.

- Chinthakindi, P. K., et al. (2012). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Journal of medicinal chemistry, 55(11), 5467-5479.

- Viso, A., et al. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical reviews, 105(8), 3167-3196.

- Wan, F., et al. (2021). Enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives.

- Gupta, M. K., et al. (2025). Peptide nucleic acid (PNA) and DNA hybrid three-way junctions and mesojunctions. bioRxiv.

Sources

- 1. Asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Design and synthesis of broad-based mono- and bi- cyclic inhibitors of FIV and HIV proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]